molecular formula C9H13NOS B178387 2-[4-(Methylthio)phenoxy]ethylamine CAS No. 1203188-22-0

2-[4-(Methylthio)phenoxy]ethylamine

Cat. No.: B178387
CAS No.: 1203188-22-0
M. Wt: 183.27 g/mol
InChI Key: OBQCIKNPWDQZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylthio)phenoxy]ethylamine is an organic compound with the molecular formula C9H13NOS. It is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an ethylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 2-[4-(Methylthio)phenoxy]ethylamine typically involves the reaction of 4-(methylthio)phenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[4-(Methylthio)phenoxy]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

2-[4-(Methylthio)phenoxy]ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylthio)phenoxy]ethylamine involves its interaction with specific molecular targets and pathways. The phenoxy and ethylamine groups allow it to bind to certain receptors or enzymes, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-[4-(Methylthio)phenoxy]ethylamine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQCIKNPWDQZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.